3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride is a chemical compound that features a five-membered oxolane ring with an aminomethyl group and two methyl groups attached to the ring The hydrochloride form indicates the presence of a hydrochloride salt, which is commonly used to enhance the solubility and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered ring with a nitrogen atom, commonly used in medicinal chemistry.
Piperidine: A six-membered ring with a nitrogen atom, widely used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various chemical applications.
Uniqueness
3-(aminomethyl)-2,2-dimethyloxolan-3-ol hydrochloride is unique due to its specific combination of an oxolane ring with an aminomethyl group and two methyl groups. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2758001-25-9 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.